molecular formula C13H23AsCl2N8S2 B1198715 Melarsomine dihydrochloride CAS No. 89141-50-4

Melarsomine dihydrochloride

Numéro de catalogue: B1198715
Numéro CAS: 89141-50-4
Poids moléculaire: 501.3 g/mol
Clé InChI: WMZUMAJTJUZEKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Discovery in Chemotherapeutic Research

The journey of melarsomine dihydrochloride began in the latter half of the 20th century, born out of the necessity for safer and more effective treatments for parasitic diseases. The development was largely a response to the significant toxicity associated with its predecessor, thiacetarsamide sodium, which had been the standard for treating canine heartworm disease since the 1940s. todaysveterinarypractice.com

Initial synthesis of organoarsenic compounds, including melaminylthioarsenates, was explored for their trypanocidal and macrofilaricidal properties. google.com A key breakthrough was the synthesis of this compound, chemically known as bis(2-aminoethyl) 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyldithioarsonite hydrochloride. google.com This process involved reacting melarsen oxide dihydrate with cysteamine hydrochloride. google.com A refined synthesis process was later developed, starting from trichlorotriazine (TCT) and proceeding through several intermediate stages to produce a high-purity this compound (greater than 98.5%). google.com This enhanced purity was crucial for its potential use in various administration routes. google.comgoogle.com The compound was first synthesized in the 1980s and received approval from the U.S. Food and Drug Administration (FDA) in 1995.

Evolution of its Role in Veterinary Parasitology Research

Following its synthesis and initial characterization, the research focus for this compound shifted squarely to its application in veterinary medicine, specifically for the treatment of canine heartworm disease caused by Dirofilaria immitis. todaysveterinarypractice.com It supplanted thiacetarsamide in the 1990s due to its improved safety profile and efficacy. nih.govekb.eg

Research has extensively investigated its efficacy against various stages of D. immitis. Studies have shown it to be highly effective against both male and female adult heartworms, as well as the L5 larval stage. researchgate.net The mechanism of action, while not completely elucidated, is known to involve the disruption of glucose metabolism and inhibition of glutathione reductase in the parasite. ymaws.com

Early research also explored its potential as a "preventive" agent, administered periodically to dogs. researchgate.net These investigations revealed its efficacy against immature worms. For instance, a single injection was found to be 82.1% effective against 4-month-old worms. researchgate.net However, its effectiveness was lower against older worms with a single dose. researchgate.net

Further research led to the establishment of multi-dose protocols to enhance its adulticidal efficacy. bi-animalhealth.com Studies demonstrated that a two-dose regimen killed 90.7% of 4-month-old heartworms and a three-dose regimen resulted in a 99% reduction in transplanted adult worms. bi-animalhealth.com Another study showed a 98.7% reduction in worm numbers compared to a placebo. ctfassets.net

The evolution of its use in research has also included combination therapies. The discovery of Wolbachia, a symbiotic bacterium essential for heartworm survival, led to studies incorporating doxycycline to eliminate these bacteria, thereby reducing post-treatment complications. todaysveterinarypractice.com Research has also investigated its efficacy against other parasites, such as Trypanosoma evansi in cattle and horses, demonstrating its broader potential in veterinary parasitology. frontiersin.orgnih.govcambridge.org

More recent research has even explored novel applications, such as its potential anticancer effects, specifically in canine osteosarcoma cell lines, where it has been shown to inhibit key signaling pathways. nih.gov

Table 1: Key Research Milestones for this compound

Milestone Description Key Findings Primary Research Focus
Synthesis Initial creation of the compound from melarsen oxide dihydrate and cysteamine hydrochloride. google.com A new organoarsenic compound with potential antiparasitic properties. Chemotherapeutic Synthesis
FDA Approval Approved in 1995 for veterinary use in the United States. Recognized as a viable treatment for canine heartworm disease. Veterinary Medicine
Efficacy Studies Numerous studies to determine its effectiveness against Dirofilaria immitis. researchgate.netbi-animalhealth.comctfassets.net High efficacy against adult and late-stage larval heartworms. Established multi-dose protocols. Veterinary Parasitology
Combination Therapy Research Investigating the use of melarsomine with other drugs like doxycycline. todaysveterinarypractice.com Reduced post-treatment complications by targeting Wolbachia. Integrated Parasite Management
Expanded Parasitology Research Studies on its effectiveness against other parasites like Trypanosoma evansi. frontiersin.orgnih.govcambridge.org Showed efficacy against other significant veterinary parasites. Broad-spectrum Antiparasitic
Oncology Research Exploration of its potential as an anticancer agent in canine osteosarcoma. nih.gov Inhibits cancer cell survival by targeting specific signaling pathways. Veterinary Oncology

Table 2: Investigated Efficacy of this compound Against Dirofilaria immitis

Worm Stage Efficacy Study Context
4-month-old worms 82.1% Single injection. researchgate.net
4-month-old worms 90.7% Two-dose protocol. bi-animalhealth.com
7-month-old worms 55.6% Single injection. researchgate.net
12-month-old worms 51.7% Single injection. researchgate.net
Adult worms (transplanted) 99% Three-dose protocol. bi-animalhealth.com
Adult worms (natural infection) 98.7% Two-dose regimen repeated after 4 months. ctfassets.net

Propriétés

IUPAC Name

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21AsN8S2.2ClH/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZUMAJTJUZEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23AsCl2N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237545
Record name Melarsenoxide cysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89141-50-4
Record name Melaminylthioarsenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089141504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melarsenoxide cysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELARSOMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CVA716Q71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Interactions of Melarsomine Dihydrochloride

Cellular and Subcellular Targets of Melarsomine Dihydrochloride

Melarsomine's primary mode of action involves the disruption of essential cellular and subcellular functions within the parasite. This is achieved through various interactions, including the cross-linking of proteins and potential modulation of ion channels.

Protein Cross-linking and Disruption of Parasite Cellular Processes

As a trivalent arsenical, this compound readily targets sulfhydryl groups found in proteins and enzymes within the parasite's cells. iastate.edu This interaction leads to the cross-linking of these vital molecules, which disrupts their structure and function. The consequence of this widespread protein and enzyme inhibition is a catastrophic failure of the parasite's metabolic processes, ultimately leading to its death. scholaris.caiastate.edu Research suggests this disruption impacts aerobic metabolism within the parasite. iastate.edu

Ion Channel Modulation and Direct Activation Studies (e.g., Glutamate-gated Chloride Channels)

While the primary mechanism is believed to be arsenical activity, the potential for melarsomine to modulate ion channels has been a subject of interest. Glutamate-gated chloride channels (GluCls) are critical components of the invertebrate nervous system, and their modulation can lead to paralysis and death of the parasite. patsnap.comaopwiki.orgnih.gov These channels, which are ligand-gated, are activated by the neurotransmitter glutamate, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. patsnap.com

Certain antiparasitic drugs, like ivermectin, are known to target these channels. frontiersin.org Although direct, high-affinity binding of melarsomine to GluCls has not been definitively established in the same way as for macrocyclic lactones, the profound neurological effects observed in parasites following treatment suggest a potential interaction with the nervous system. scholaris.ca Further research is needed to fully characterize the direct effects of melarsomine on these and other ion channels.

Receptor Binding Affinity Research

The specific receptor binding affinities of this compound are not as extensively characterized as those of other antiparasitic agents. While the drug's efficacy is well-established, the precise receptors it binds to with high affinity remain an area of ongoing investigation. scholaris.ca The primary focus of research has been on its non-specific interactions with sulfhydryl groups on a wide range of proteins rather than a specific lock-and-key interaction with a single receptor type. iastate.edu

Arsenical Activity and Parasite Biochemistry Modulation

The core of melarsomine's parasiticidal action lies in its nature as an organic arsenical compound. zoetisus.comymaws.com The trivalent arsenic component is highly reactive and disrupts the parasite's biochemistry in several ways. iastate.edu By binding to sulfhydryl groups, it inactivates a multitude of enzymes that are critical for cellular respiration and energy metabolism. iastate.edu This broad-spectrum enzymatic inhibition effectively shuts down the parasite's ability to produce ATP, leading to a complete collapse of cellular functions. iastate.edu The drug is known to alter the structure and function of the parasite's intestinal epithelium and interfere with glucose metabolism. scholaris.ca

Interactions with Endosymbiotic Bacteria in Parasites (e.g., Wolbachia)

Many filarial nematodes, the target of melarsomine, harbor endosymbiotic bacteria of the genus Wolbachia. amazonaws.comtodaysveterinarypractice.com These bacteria are essential for the parasite's development, fertility, and survival. Research has explored the interplay between melarsomine treatment and these endosymbionts.

Studies have shown that melarsomine itself does not appear to have direct bactericidal or inhibitory activity against Wolbachia. nih.gov In vitro experiments have demonstrated that melarsomine preferentially targets the eukaryotic cells of the parasite rather than the bacteria. nih.gov However, the death of the adult worm caused by melarsomine leads to the release of Wolbachia and their surface proteins (WSPs). todaysveterinarypractice.com This release can trigger inflammatory responses in the host. amazonaws.comtodaysveterinarypractice.com

Interestingly, pre-treatment with antibiotics like doxycycline, which do target Wolbachia, has been shown to weaken the adult worms, potentially making them more susceptible to the effects of melarsomine. researchgate.net This combined therapeutic approach can reduce the pathological complications associated with the death of the worms and the subsequent release of Wolbachia. todaysveterinarypractice.comresearchgate.netparasite-journal.orgfrontiersin.org

Pharmacokinetic and Pharmacodynamic Research of Melarsomine Dihydrochloride

Absorption and Distribution Studies in Animal Models

Research in canine models demonstrates that melarsomine dihydrochloride is rapidly absorbed following deep intramuscular injection into the lumbar muscles. ymaws.comnih.gov The absorption half-life is remarkably short, calculated at approximately 2.6 minutes. ymaws.com This rapid uptake leads to a peak serum concentration (Cmax) of arsenic of 0.59 ± 0.16 µg/mL, which is achieved at a Tmax of 10.7 ± 3.8 minutes post-injection. ymaws.com

Once absorbed, the compound is distributed within the body, showing a volume of distribution (Vd) of 0.73 ± 0.13 L/kg in dogs. ymaws.com A notable characteristic of its distribution is that melarsomine and its subsequent arsenic metabolites circulate freely in the plasma. nih.gov This is in contrast to other arsenicals, like thiacetarsamide, which exhibit strong binding to red blood cells. nih.gov The mean residence time for arsenic in plasma after intramuscular administration is 2.56 ± 1.89 hours. ymaws.com

Pharmacokinetic Parameters of Melarsomine in a Canine Model

ParameterValueUnit
Absorption Half-life (t1/2a)2.6minutes
Peak Serum Concentration (Cmax)0.59 ± 0.16µg/mL
Time to Peak Concentration (Tmax)10.7 ± 3.8minutes
Volume of Distribution (Vd)0.73 ± 0.13L/kg
Mean Residence Time (MRT) - Plasma2.56 ± 1.89hours
Data derived from studies measuring arsenic concentration following intramuscular administration. ymaws.com

Metabolism and Biotransformation Pathways of this compound and its Metabolites

The precise biotransformation pathways of this compound are not extensively detailed in published research. However, it is established that the compound is a trivalent organic arsenical that functions as a delivery vehicle for its active arsenic component. ymaws.commedchemexpress.com Pharmacokinetic studies have consistently relied on the quantification of total arsenic rather than the parent compound, which suggests that melarsomine is rapidly metabolized to release its active moiety. ymaws.com These arsenic metabolites are known to circulate in the plasma. nih.gov

Recent studies have explored the chemical stability of melarsomine, noting its potential for oxidative degradation when interacting with other molecules like cyanuric acid in an aqueous solution, which suggests a susceptibility to oxidation. psu.edu However, this does not define the specific enzymatic pathways involved in its in-vivo metabolism.

Excretion Profiles in Research Subjects

The elimination of melarsomine from the body is relatively prompt. In canine subjects, the terminal elimination half-life of arsenic following melarsomine administration is 3.01 ± 0.96 hours. ymaws.com This indicates that the active component does not persist for an extended period in circulation. While the elimination half-life has been determined, specific details regarding the routes and proportions of excretion, such as the percentage eliminated through urine versus feces, are not thoroughly documented in the available scientific literature.

Bioanalytical Methodologies for this compound Quantification in Biological Samples

The quantification of this compound and its arsenic-containing metabolites in biological samples presents analytical challenges. nih.gov Most pharmacokinetic data has been generated by measuring the total concentration of arsenic, as the parent compound is quickly metabolized. ymaws.com

Several analytical techniques have been considered for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the determination of arsenical compounds. However, these methods often require complex sample extraction procedures and can be difficult to automate, limiting their application for high-throughput analysis. nih.gov

Bioassays: As an alternative to chromatographic techniques, bioassays have been proposed. For the related trypanocidal drug melarsoprol, a bioassay using the fluorescent dye Alamar blue was developed to quantify its activity in biological fluids like serum and cerebrospinal fluid. nih.gov This approach assesses the functional activity of the drug and its metabolites and is considered a promising alternative given the difficulties in directly quantifying arsenic compounds. nih.gov

Summary of Bioanalytical Methodologies

MethodologyDescriptionChallenges/Considerations
HPLCChromatographic separation to quantify the compound.Requires sample extraction; difficult to automate. nih.gov
BioassayMeasures the biological activity of the drug and its metabolites (e.g., using fluorescent dyes).Quantifies functional activity rather than direct concentration; may be a practical alternative. nih.gov

Preclinical Efficacy Investigations of Melarsomine Dihydrochloride

Efficacy against Dirofilaria immitis in Animal Models

Melarsomine dihydrochloride is an arsenical compound recognized for its efficacy against various stages of the canine heartworm, Dirofilaria immitis. researchgate.netresearchgate.net

Adulticidal Activity Studies

Research has consistently demonstrated the potent adulticidal properties of this compound against Dirofilaria immitis. researchgate.netresearchgate.net In laboratory settings, the compound has shown high effectiveness against both male and female adult worms. researchgate.netresearchgate.net

A study involving dogs with naturally acquired heartworm infections showed that an initial therapeutic treatment with melarsomine cleared 90% of the dogs of worms, as determined by antigen testing. nih.gov Subsequent strategic treatments every four months for a year prevented new infections. nih.gov Another study reported a 90.8% efficacy for a two-injection protocol of this compound in dogs with Class 1 heartworm disease. nih.gov For more severe, Class 3 infections, a three-dose regimen has demonstrated 98% efficacy in converting dogs to a negative antigen status three months after the final injection. sci-hub.sebi-animalhealth.com

The efficacy of a single injection of melarsomine can vary with the age of the worms. For instance, a single injection was 55.6% and 51.7% effective against 7- and 12-month-old heartworms, respectively. nih.gov

Efficacy of this compound Against Adult Dirofilaria immitis
Study TypeAnimal ModelWorm AgeTreatment ProtocolEfficacyCitation
Naturally Acquired InfectionDogsMature AdultsInitial Therapeutic Dose90% clearance (antigen negative) nih.gov
Class 1 Heartworm DiseaseDogsMature AdultsTwo-injection protocol90.8% nih.gov
Severe (Class 3) HWIDogsMature AdultsThree-dose protocol98% conversion to NAD sci-hub.se
Experimentally InfectedDogs7 monthsSingle injection55.6% nih.gov
Experimentally InfectedDogs12 monthsSingle injection51.7% nih.gov

Larvicidal Activity Studies (e.g., L5 Stage)

This compound has demonstrated significant efficacy against the late larval stages of D. immitis, specifically the L5 stage. researchgate.netcliniciansbrief.com The drug is effective against immature L5 larvae that are at least four months post-infection. cliniciansbrief.com

Early research indicated that melarsomine is fully effective on 4-month-old immature L5 larvae. nih.gov A single injection of this compound showed an 82.1% efficacy against 4-month-old heartworms. nih.gov Furthermore, studies on experimentally infected dogs revealed 100% efficacy against 2-month-old worms when treated with two injections. nih.gov There is a recognized "susceptibility gap" where larvae between 2 and 4 months of age may be less susceptible to either macrocyclic lactone preventives or melarsomine. cliniciansbrief.comheartwormsociety.org Administering a macrocyclic lactone preventive for two months prior to melarsomine treatment can help to close this gap by allowing these larvae to mature to a more susceptible stage. heartwormsociety.org

Efficacy of this compound Against Immature Dirofilaria immitis
Larval StageAge of WormsAnimal ModelTreatment ProtocolEfficacyCitation
L54 monthsDogsSingle injection82.1% nih.gov
Immature2 monthsDogsTwo injections100% nih.gov

Impact on Microfilarial Stages in Research Settings

While melarsomine's primary role is as an adulticide, its impact on microfilariae, the first-stage larvae, has also been noted in research. Following adulticide treatment with melarsomine, a dramatic drop in microfilaria levels is often observed. nih.gov In one study, dogs treated with melarsomine remained either negative or had low levels of microfilariae. nih.gov However, melarsomine is not considered a primary microfilaricide. cliniciansbrief.com The reduction in microfilariae is largely a consequence of the elimination of the adult female worms that produce them. For direct elimination of microfilariae, macrocyclic lactones are typically recommended. cliniciansbrief.comusask.ca In a high-volume outpatient setting, 99% of dogs that completed a three-injection melarsomine protocol tested negative for microfilariae one month after treatment. nih.gov

Efficacy against Trypanosoma Species in Research Models

This compound has also been investigated for its efficacy against various species of Trypanosoma, protozoan parasites responsible for diseases in a range of animals.

Efficacy in Trypanosoma evansi Infection Models

Trypanosoma evansi is the causative agent of surra, a disease affecting various animals, including horses, camels, and cattle. kemdikbud.go.idgalvmed.org Studies have shown that melarsomine is an effective treatment for T. evansi infections.

In experimental infections in pigs, a single injection of melarsomine at 0.5 mg/kg body weight was found to be effective, with the pigs remaining free of trypanosomes for the 90-day observation period. cirad.frcirad.fr A lower dose of 0.25 mg/kg resulted in a 50% relapse rate. cirad.fr In dairy cattle experimentally infected with a Thai strain of T. evansi, a single intramuscular injection of 0.5 mg/kg resulted in the clearance of the parasites. nih.govcirad.fr

Studies in mice infected with various Indonesian isolates of T. evansi showed that melarsomine was one of the most effective trypanocidals tested. kemdikbud.go.id The effective dose varied depending on the isolate, with some isolates being cleared at 0.25 mg/kg, while others required 0.75 mg/kg. kemdikbud.go.id In camels, melarsomine is considered an ideal treatment for surra. nih.gov

Efficacy of this compound Against Trypanosoma evansi
Animal ModelIsolate/StrainEfficacy OutcomeCitation
PigsMindanao isolate100% cure rate at 0.5 mg/kg; 50% relapse at 0.25 mg/kg cirad.fr
Dairy CattleThailand isolateParasite clearance at 0.5 mg/kg nih.gov
MiceIndonesian isolatesEffective, with dose-dependent cure rates based on isolate sensitivity (0.25-0.75 mg/kg) kemdikbud.go.id

Efficacy in Trypanosoma equiperdum Infection Models and Central Nervous System Penetration Research

Trypanosoma equiperdum is the causative agent of dourine, a sexually transmitted disease in equids. researchgate.net While melarsomine has shown efficacy in clearing T. equiperdum from the bloodstream in the acute stages of the disease, its ability to penetrate the central nervous system (CNS) and eliminate parasites that have crossed the blood-brain barrier is limited. researchgate.netresearchgate.net

In an experimental model using ponies, treatment with melarsomine resulted in the clearance of parasites from the blood, but live parasites were later found in the cerebrospinal fluid (CSF) of all treated horses. researchgate.net This indicates that melarsomine is unable to effectively reach and eliminate Trypanozoon located in the central nervous system of infected horses. researchgate.net Therefore, its use for treating the nervous form of dourine is discouraged. researchgate.net Other research has also highlighted the failure of melarsomine to clear T. equiperdum from the cerebrospinal fluid. researchgate.net

Efficacy of this compound Against Trypanosoma equiperdum
Animal ModelStage of DiseaseEfficacy OutcomeCitation
PoniesNervous form (parasites in CSF)Cleared parasites from blood, but not from cerebrospinal fluid researchgate.net
HorsesNervous formIneffective in clearing parasites from the CNS researchgate.net

Development and Utilization of Experimental Models in Efficacy Assessment (e.g., Mouse Models for Dirofilaria immitis)

The evaluation of the preclinical efficacy of this compound has historically relied on robust experimental models that can accurately replicate Dirofilaria immitis infections. While canine models have been the cornerstone of this research, recent advancements have seen the development of rodent models, particularly immunodeficient mice, to expedite early-stage drug screening.

Traditionally, the definitive host, the dog, has been the primary model for assessing the adulticidal efficacy of compounds like melarsomine. Standardized experimental infections in beagles are established either by intravenous transplantation of adult heartworms or by subcutaneous inoculation of infective third-stage (L3) larvae. cabidigitallibrary.org These canine models are crucial for studying the drug's effectiveness against both mature adult worms and developing immature worms. cabidigitallibrary.org

In one laboratory study, beagles were experimentally infected with D. immitis by transplanting adult heartworms. cabidigitallibrary.org Another group of beagles was infected by inoculating them with infective larvae to assess the efficacy against 4-month-old immature worms. cabidigitallibrary.org These controlled tests in canine models are considered a severe measure of a drug's efficacy. cabidigitallibrary.org

More recently, to reduce the reliance on dogs and cats for preclinical research, immunodeficient mouse models have been developed. f1000research.com Strains such as Non-obese diabetic (NOD) severe combined immunodeficiency (SCID)γc−/− (NSG and NXG) and recombination-activating gene (RAG)2−/−γc−/− mice have shown susceptibility to the larval development phase of Dirofilaria immitis. nih.govresearchgate.net In these models, infective L3 larvae can develop into the fourth-stage (L4) larvae in the subcutaneous and muscle tissues, which mirrors the natural progression in dogs. nih.govresearchgate.net These mouse models are valuable for screening new preventative drugs that target the larval stages. f1000research.comfrontiersin.org However, as melarsomine's primary role is as an adulticide, targeting mature worms, its extensive evaluation in these larval-stage mouse models is not the main focus of research. The development of adult heartworms does not fully occur in these mouse models. researchgate.net

The efficacy of melarsomine has been quantified in several studies using canine models. Laboratory studies demonstrated that this compound was 90.7% effective against transplanted adult heartworms and 90.8% effective against induced infections of 4-month-old immature heartworms. zoetisus.com In a field study, dogs with natural infections treated with melarsomine showed a 98.7% reduction in worm numbers compared to placebo controls. zoetisus.com

Below are data tables summarizing the findings from key preclinical studies in experimental canine models.

Table 1: Efficacy of this compound Against Transplanted Adult Dirofilaria immitis in a Canine Model

Treatment GroupNumber of DogsMean Worm RecoveryPercent Efficacy
Untreated Control617.7N/A
Melarsomine61.790.7%
Data derived from placebo-controlled laboratory studies. zoetisus.com

Table 2: Efficacy of this compound Against 4-Month-Old Immature Dirofilaria immitis in a Canine Model

Treatment GroupNumber of DogsMean Worm RecoveryPercent Efficacy
Untreated Control628.2N/A
Melarsomine62.690.8%
Data derived from placebo-controlled laboratory studies involving induced infections. zoetisus.com

These experimental models, particularly the canine model, have been indispensable in establishing the potent adulticidal activity of this compound before its clinical application. cabidigitallibrary.orgcabidigitallibrary.org The development of immunodeficient mouse models offers a promising platform for future research, especially for screening new preventative compounds against heartworm disease. f1000research.comresearchgate.net

Mechanisms of Drug Resistance and Susceptibility to Melarsomine Dihydrochloride

Transporter-Mediated Resistance Mechanisms (e.g., P2/TbAT1, TbAQP2)

The entry of melarsomine's active metabolite, melarsen oxide (Mel Ox), into the trypanosome is not a simple process of diffusion but is mediated by specific protein transporters embedded in the parasite's surface membrane. researchgate.net The primary gateways for this drug are the P2/TbAT1 aminopurine transporter and the aquaglyceroporin 2 (AQP2). researchgate.netgalvmed.org Consequently, any alteration that reduces the function or number of these transporters can significantly diminish the drug's intracellular concentration, rendering it less effective.

The P2/TbAT1 transporter , encoded by the TbAT1 gene, is an adenosine transporter that also recognizes and transports melaminophenyl arsenicals and diamidine drugs. nih.govresearchgate.net Its role in drug resistance is well-documented; a reduction in P2/TbAT1 activity is a recognized cause of resistance to melarsomine and related compounds. frontiersin.orgnih.gov Parasites with impaired P2 transporter function simply take up less of the toxic drug, allowing them to survive concentrations that would otherwise be lethal. asm.org

The TbAQP2 transporter , a member of the aquaporin family, has more recently been identified as a crucial conduit for both melarsoprol and pentamidine. nih.govnih.gov Mutations or the complete loss of TbAQP2 are strongly correlated with resistance. nih.govplos.org Studies have shown that the loss of TbAQP2 function can lead to a significant decrease in sensitivity to both melaminophenyl arsenicals and pentamidine. frontiersin.org For instance, the loss of either the TbAQP2 or TbAT1 gene results in reduced susceptibility, and parasites lacking both genes exhibit even greater resistance, highlighting the critical role of these transporters in drug efficacy. frontiersin.org

The innate sensitivity of different trypanosome species to melarsomine is also linked to these transporters. Trypanosoma congolense and Trypanosoma vivax, for example, lack clear orthologs of TbAT1 and TbAQP2, which is believed to explain their intrinsically lower sensitivity to the drug compared to Trypanosoma brucei. frontiersin.orgnih.gov Research has shown that the EC50 value (the concentration of a drug that gives a half-maximal response) for melarsomine in T. congolense can be up to 20-fold higher than in T. brucei. nih.gov

Genetic and Molecular Basis of Resistance in Parasite Populations

The resistance phenotypes observed in parasite populations are a direct result of specific genetic alterations affecting the drug transporters. These changes can range from single nucleotide polymorphisms (SNPs) to the complete deletion of transporter genes.

A primary mechanism of high-level resistance is the deletion of the TbAT1 gene . asm.org A T. brucei gambiense strain (STIB 386) selected for melarsomine resistance was found to have the TbAT1 gene completely deleted. asm.org In other cases, the gene may be present, but its expression is silenced. For example, a melarsomine-resistant T. brucei brucei line (STIB 247) retained the TbAT1 gene, but its RNA transcript was undetectable, leading to a loss of transporter function. asm.org

Mutations within the TbAT1 gene are also a significant factor. A specific set of nine mutations has been identified in the TbAT1 gene of melarsoprol-resistant T. b. gambiense isolates from a high-relapse region in Uganda. researchgate.net Interestingly, while individual point mutations alone did not significantly reduce drug sensitivity, combinations of these mutations, or the deletion of a single codon (ΔF316), resulted in a severely impaired transporter that was unable to effectively import the drug. nih.gov

For the TbAQP2 transporter , resistance is often associated with gene loss or the formation of a chimeric AQP2/3 gene . plos.orgplos.org Field isolates of T. b. gambiense from patients who relapsed after melarsoprol treatment were found to have their wild-type AQP2 and AQP3 genes replaced by these chimeric versions. plos.org The presence of these chimeric genes, or the simple loss of TbAQP2, correlates with a significant drop in drug sensitivity. nih.govplos.org

The following table summarizes key genetic modifications and their impact on drug sensitivity:

TransporterGenetic ModificationParasite SpeciesImpact on SensitivityReference(s)
P2/TbAT1 Gene DeletionT. b. gambienseHigh-level resistance to melarsomine. asm.org
P2/TbAT1 Loss of RNA ExpressionT. b. bruceiHigh-level resistance to melarsomine. asm.org
P2/TbAT1 Combination of SNPs / Codon Deletion (ΔF316)T. b. gambienseSignificantly impaired transporter function and drug uptake. nih.gov
TbAQP2 Formation of chimeric AQP2/3 geneT. b. gambiense40-50x decrease in pentamidine sensitivity; 3-5x decrease in melarsoprol sensitivity. nih.govplos.orgresearchgate.net
TbAQP2 Gene DeletionT. b. gambienseCorrelates with decreased susceptibility to pentamidine and melarsoprol. nih.govplos.org

Cross-Resistance Patterns with Other Arsenical Compounds and Anthelmintics

A critical consequence of transporter-mediated resistance is the phenomenon of cross-resistance, where resistance to one drug confers resistance to other, often chemically related, compounds that utilize the same uptake pathway.

Due to the shared reliance on the P2/TbAT1 and TbAQP2 transporters, T. brucei strains resistant to melarsomine dihydrochloride consistently show reduced susceptibility to other melaminophenyl arsenicals, such as its parent drug melarsoprol . nih.govfrontiersin.orgnih.gov This shared mechanism also extends to the diamidine class of drugs. High levels of cross-resistance are observed between melarsoprol and pentamidine , a phenomenon known as MPXR (melarsoprol-pentamidine cross-resistance), which is linked to mutations in TbAQP2. galvmed.org Similarly, resistance involving the P2/TbAT1 transporter leads to cross-resistance with diamidines like diminazene aceturate . nih.gov

However, this cross-resistance does not extend to all trypanocidal drugs. For instance, melarsomine-resistant strains generally remain sensitive to suramin , a polysulfonated naphthylamine compound that enters the parasite via a different mechanism involving receptor-mediated endocytosis. galvmed.orgfrontiersin.orgnih.gov This lack of cross-resistance underscores that the resistance mechanism is specific to the loss of the arsenical/diamidine uptake pathway and not a general mechanism of drug efflux or detoxification.

The table below outlines the observed cross-resistance patterns.

Drug ClassCompoundCross-Resistance with Melarsomine?Shared MechanismReference(s)
Melaminophenyl Arsenicals MelarsoprolYesP2/TbAT1 and TbAQP2 transporters nih.govfrontiersin.orgnih.gov
Diamidines PentamidineYesP2/TbAT1 and TbAQP2 transporters galvmed.orgresearchgate.net
Diamidines Diminazene AceturateYesP2/TbAT1 transporter nih.gov
Phenanthridines Isometamidium ChlorideYesAssociated with diminazene resistance, which shares the P2/TbAT1 pathway. nih.gov
Sulfonated Naphthylamines SuraminNoDifferent uptake mechanism (receptor-mediated endocytosis). galvmed.orgfrontiersin.orgnih.gov

There is no evidence to suggest cross-resistance between melarsomine and macrocyclic lactone anthelmintics, which have entirely different modes of action and resistance mechanisms. researchgate.net

Molecular Diagnostics for Resistance Profiling and Surveillance in Research

The identification of specific genetic markers associated with melarsomine resistance has enabled the development of molecular tools for research and surveillance. These diagnostics allow for the rapid detection of resistant parasites in field populations, providing critical data for disease control programs and for tracking the spread of resistance.

A key molecular diagnostic technique is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) . plos.orgbibliotekanauki.pl This method is used to detect specific mutations in the TbAT1 gene. One established protocol involves amplifying a 677-bp fragment of the TbAT1 gene and then digesting the product with the restriction enzyme SfaNI. plos.orgresearchgate.net

In wild-type (sensitive) parasites, the enzyme cuts the DNA to produce two fragments of specific sizes (e.g., 566 bp and 111 bp).

In mutant (resistant) parasites carrying certain SNPs, the restriction site is altered, leading to a different banding pattern after digestion (e.g., fragments of 435 bp and 242 bp). researchgate.net This allows researchers to distinguish between sensitive and resistant genotypes on a simple agarose gel. plos.org

PCR-based assays are also employed to detect the deletion of the TbAT1 gene or the presence of chimeric AQP2/3 alleles. asm.orgplos.org These assays can be designed to specifically amplify the chimeric junction or to show the absence of a product when the wild-type gene is deleted. plos.org

More advanced, highly sensitive techniques are also being developed for surveillance. These include next-generation methods like the SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing) diagnostic platform, which can detect specific drug-resistance-associated mutations from RNA with very high specificity and could be essential for future epidemiological surveillance. medrxiv.org These molecular tools are invaluable for monitoring the frequency of resistance alleles in different geographical areas, helping to inform treatment guidelines and resistance management strategies. For example, surveillance in a region of Uganda showed that after melarsoprol was withdrawn from use, the frequency of mutant TbAT1 alleles in the parasite population dropped dramatically over five years, suggesting a fitness cost to the parasite for maintaining resistance in the absence of drug pressure. gla.ac.uk

Comparative Research with Other Chemotherapeutic Agents

Comparative Efficacy Studies with Thiacetarsamide

Melarsomine dihydrochloride was developed as a more effective and safer alternative to the previously used adulticide, thiacetarsamide sodium. nih.govidexlab.com Comparative studies have consistently demonstrated the superior efficacy of melarsomine.

In studies directly comparing the two compounds, melarsomine proved to be a more effective adulticide. nih.gov One study involving 32 dogs with naturally acquired heartworm infections found that after treatment with thiacetarsamide, 10 out of 17 dogs (58.8%) still had surviving heartworms. nih.govidexlab.com In contrast, only 3 out of 15 dogs (20%) treated with melarsomine had surviving worms. nih.govidexlab.com This highlights a significant difference in the ability of the two drugs to clear adult worm burdens.

Further research has shown that melarsomine is effective against a wider range of worm developmental stages than thiacetarsamide. nih.gov Melarsomine is fully effective against adult Dirofilaria immitis and four-month-old L5 immature larvae. nih.govcabidigitallibrary.org Thiacetarsamide, however, is poorly effective against seven-month-old worms and ineffective against four-month-old parasites. nih.gov While thiacetarsamide was found to be 99.2% to 99.7% effective against two-month-old heartworms, subsequent research showed this compound is 100% efficacious against these younger forms. nih.govresearchgate.net

A key advantage of melarsomine is its improved safety margin compared to thiacetarsamide, which is known for its potential hepato- and nephrotoxicity at recommended doses. nih.gov Despite melarsomine's greater effectiveness in killing worms, studies have found that it does not increase the severity of subsequent pulmonary hypertension and thromboembolism compared to thiacetarsamide. nih.govidexlab.com

Chemotherapeutic AgentNumber of Dogs TreatedNumber of Dogs with Surviving HeartwormsClearance Rate (Dogs)
This compound15380%
Thiacetarsamide171041.2%

Table 1. Comparative Efficacy of Melarsomine vs. Thiacetarsamide in clearing heartworm infections in naturally infected dogs. Data sourced from a study evaluating pulmonary thromboembolism and hypertension post-treatment. nih.govidexlab.com

Comparative Studies with Macrocyclic Lactones and Doxycycline Combination Protocols

In situations where the arsenical melarsomine cannot be used, alternative protocols combining a macrocyclic lactone (such as ivermectin or moxidectin) with doxycycline have been investigated. researchgate.netnih.gov These are often referred to as "slow-kill" methods.

Current guidelines from organizations like the American Heartworm Society (AHS) recommend a three-dose regimen of melarsomine, typically preceded by doxycycline and a macrocyclic lactone, as the safest and most effective treatment. frontiersin.org This standard melarsomine protocol is reported to kill 99% of heartworms. msdvetmanual.com

Comparative research evaluates the efficacy of non-arsenical protocols against the melarsomine standard.

Ivermectin and Doxycycline: The combination of ivermectin and doxycycline has demonstrated synergistic activity against adult worms. frontiersin.org Studies have reported efficacy rates of 73% to 78% in clearing adult worms, though this occurs over a longer period, typically 9 to 10 months. frontiersin.org

Moxidectin and Doxycycline: The "moxi-doxy" protocol is considered a viable alternative when arsenical treatment is not possible. frontiersin.org One study using a topical moxidectin/imidacloprid combination with doxycycline for 10 months demonstrated a 95.9% efficacy in eliminating mature adult heartworms. d-nb.info This efficacy is comparable to the 90.7% efficacy reported for the two-dose melarsomine protocol. d-nb.info Another study reported a 95.9% adulticide efficacy in experimentally infected dogs after one month of doxycycline and 10 monthly treatments with a topical moxidectin formulation. nih.gov

While these combination protocols can be effective, parasite death is much more rapid with melarsomine, where adult worms are typically eliminated within 2-3 months. researchgate.net The prolonged duration of "slow-kill" methods means that the progression of pulmonary disease may continue during the treatment period. msdvetmanual.com For this reason, melarsomine-based protocols remain the recommended standard for all stages of heartworm disease. msdvetmanual.comuga.edu

Treatment ProtocolReported Efficacy (Adult Worm Clearance)Time to ClearanceNotes
This compound (3-dose protocol)99%~2-3 monthsRecommended protocol for all stages of disease. frontiersin.orgmsdvetmanual.com
This compound (2-dose protocol)90.7%~2-3 monthsResults in lower worm clearance than the 3-dose protocol. d-nb.info
Moxidectin + Doxycycline~95.9%~10 monthsConsidered a viable alternative when melarsomine is contraindicated. nih.govd-nb.info
Ivermectin + Doxycycline~73-78%~9-10 monthsLess effective than moxidectin-doxycycline protocols. frontiersin.org

Table 2. Comparative Efficacy and Treatment Duration of Melarsomine vs. Macrocyclic Lactone/Doxycycline Protocols. nih.govfrontiersin.orgmsdvetmanual.comd-nb.info

Assessment of Synergistic and Antagonistic Interactions in Research Models

Research into the interactions of this compound with other concurrently administered agents is critical for understanding its clinical application.

Synergistic-like Interactions:

Antagonistic Interactions:

Chelating Agents: The co-administration of chelating agents like BAL (Dimercaprol or British Anti-Lewisite) may reduce the efficacy of this compound. zoetisus.com

Neutral/Context-Dependent Interactions:

Corticosteroids: The concurrent use of corticosteroids like prednisone to manage post-treatment inflammation has been studied, with conflicting results. todaysveterinarypractice.com One small study using a three-dose melarsomine regimen found that concurrent prednisone administration did not reduce melarsomine's adulticidal efficacy. todaysveterinarypractice.com However, other research models, particularly those using the older arsenical thiacetarsamide, suggested corticosteroids could worsen some vascular lesions. todaysveterinarypractice.com This indicates a need for caution when considering concurrent corticosteroid use.

General Concomitant Medications: During clinical field trials, the manufacturer reported no adverse drug interactions when melarsomine was given concurrently with common veterinary medications such as anti-inflammatory agents, antibiotics, insecticides, and heartworm prophylactic medications. ymaws.com

Novel Applications and Repurposing Research of Melarsomine Dihydrochloride

Investigation of Antineoplastic Activity (e.g., Canine Osteosarcoma)

A significant area of repurposing research for melarsomine is its potential application in veterinary oncology, specifically against canine osteosarcoma. iastate.edudispomed.com Osteosarcoma is the most prevalent primary bone cancer in dogs and is characterized by high rates of metastasis and recurrence, even following standard treatments like surgical resection and chemotherapy. iastate.edu Studies have demonstrated that melarsomine can suppress the survival of canine osteosarcoma cells, suggesting it could serve as a valuable adjunctive therapy. iastate.edudispomed.com

Research using canine osteosarcoma cell lines (Abrams and D17) has shown that melarsomine significantly reduces cell viability in a dose-dependent manner. iastate.edunih.gov This inhibitory effect on cancer cell survival highlights the potential for repositioning melarsomine from a heartworm treatment to a component of cancer therapy protocols. iastate.edu

Table 1: In Vitro Efficacy of Melarsomine on Canine Osteosarcoma Cell Lines

Cell Line IC₅₀ Value (µM) 95% Confidence Interval
Abrams 111.2 105.3–117.4
D17 133.0 127.2–139.1

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on canine osteosarcoma cell lines. iastate.edunih.gov

The antineoplastic effects of melarsomine in canine osteosarcoma are linked to its ability to interfere with critical cellular signaling pathways. iastate.eduamazonaws.com The Hedgehog (Hh)-GLI signaling pathway, which is known to be activated in both human and canine osteosarcoma, is a key therapeutic target. iastate.edumsdvetmanual.com Melarsomine has been identified as an inhibitor of this pathway. iastate.eduamazonaws.com

Studies have revealed that treatment with melarsomine leads to the downregulation of genes that are downstream targets of the Hedgehog signaling pathway. iastate.edumsdvetmanual.comamazonaws.com Specifically, quantitative analysis has shown that melarsomine significantly decreases the mRNA expression of GLI1 and GLI2 in both Abrams and D17 canine osteosarcoma cell lines. iastate.edu Furthermore, the expression of PTCH1, another component of the pathway, was also significantly downregulated in the D17 cell line at higher concentrations of melarsomine. iastate.edu This mechanism is analogous to the action of arsenic trioxide, which is known to repress GLI expression in human leukemia. iastate.edumsdvetmanual.com These findings strongly suggest that melarsomine exerts its antitumor effects by acting as a GLI inhibitor in canine osteosarcoma cells. iastate.eduamazonaws.com

Table 2: Effect of Melarsomine on Hedgehog-GLI Pathway Gene Expression

Gene Target Effect Observed in Canine Osteosarcoma Cell Lines
GLI1 Significant downregulation of mRNA expression. iastate.eduamazonaws.com
GLI2 Significant downregulation of mRNA expression. iastate.eduamazonaws.com
PTCH1 Significant downregulation in D17 cells; no significant effect in Abrams cells. iastate.eduamazonaws.com

This table summarizes the findings from quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) analyses following melarsomine treatment. iastate.eduamazonaws.com

In addition to inhibiting survival pathways, melarsomine actively induces programmed cell death, or apoptosis, in malignant cells. iastate.eduamazonaws.com Cell cycle analysis using propidium iodide staining has demonstrated that melarsomine treatment leads to an increase in the sub-G1 phase population in canine osteosarcoma cells. iastate.edudispomed.com This accumulation in the sub-G1 phase is a hallmark of apoptotic cell death.

The induction of apoptosis was further confirmed by cell counting with trypan blue exclusion, which showed a dose- and time-dependent increase in cell death following melarsomine treatment. iastate.edu By promoting apoptosis, melarsomine directly contributes to the elimination of cancerous cells, reinforcing its potential as an antineoplastic agent. iastate.eduamazonaws.com

Q & A

Q. What is the mechanism of action of melarsomine dihydrochloride against parasitic infections, and how is this evaluated in preclinical studies?

this compound, a trivalent arsenic compound, targets adult-stage parasitic infections by disrupting cellular metabolism through arsenic-mediated enzyme inhibition. Preclinical evaluation involves in vitro assays measuring parasiticidal activity (e.g., motility cessation, ATP depletion) and in vivo models (e.g., rodent or canine heartworm infections) to assess adulticidal efficacy. Dosing regimens are optimized using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug concentration with parasitic load reduction .

Q. What standardized protocols are recommended for evaluating this compound in canine heartworm treatment?

Current protocols combine this compound (2.5 mg/kg intramuscularly) with macrocyclic lactones (e.g., ivermectin) and doxycycline. This combination minimizes complications from microfilariae death-induced inflammation. Researchers should administer macrocyclic lactones and doxycycline 1–2 weeks prior to melarsomine to reduce adverse events. Post-treatment monitoring includes PCR for residual Dirofilaria immitis DNA and echocardiography to assess worm burden reduction .

Q. How is treatment efficacy quantified in clinical trials for this compound?

Efficacy is measured via PCR negativity for target pathogens (e.g., Trypanosoma spp. or D. immitis), hematocrit recovery, and clinical symptom resolution. Non-inferiority analyses compare melarsomine to controls (e.g., isometamidium) using risk ratios (95% CI) and differences in PCR-negative proportions. For example, melarsomine showed inferiority to isometamidium against T. brucei (risk ratio: 0.67; 95% CI: 0.52–0.87) in equine trials .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s efficacy across diverse Trypanosoma spp., and how are these addressed?

Species-specific susceptibility variations (e.g., T. congolense vs. T. vivax) necessitate stratified randomization in trials. Researchers must account for geographic strain variability and co-infections. Adaptive trial designs with interim analyses allow protocol adjustments, such as dose escalation or combination therapy, to address low efficacy in specific subgroups (e.g., melarsomine’s 43% success rate against T. congolense vs. 78% for isometamidium) .

Q. How can contradictory data on melarsomine’s residual efficacy be resolved methodologically?

Residual efficacy discrepancies (e.g., 85–95% adulticide success vs. persistent microfilariae) require longitudinal studies with multi-parametric endpoints: PCR, antigen testing, and imaging. Bayesian statistical models integrate prior data (e.g., melarsomine’s 100% failure to prevent new Trypanosoma infections post-treatment) to refine efficacy estimates and identify confounders like drug resistance or reinfection rates .

Q. What methodologies are employed to investigate potential resistance to this compound in D. immitis?

Resistance studies use in vitro larval development assays (LDA) and genetic sequencing of β-tubulin or arsenic metabolism genes. Field isolates are exposed to sublethal melarsomine doses to select for resistant strains. Genome-wide association studies (GWAS) compare single-nucleotide polymorphisms (SNPs) in resistant vs. susceptible populations. Recent findings highlight upregulated efflux pumps (e.g., P-glycoprotein) as a resistance mechanism .

Q. How should researchers design combination therapy trials to enhance melarsomine’s therapeutic index?

Factorial designs test melarsomine with adjuvants (e.g., anti-inflammatories or immunomodulators). For example, co-administering corticosteroids reduces pulmonary thromboembolism risk post-adulticide therapy. Dose-ranging studies optimize synergies, while toxicity screens (e.g., liver enzyme panels) ensure safety. A 2023 study demonstrated that doxycycline pre-treatment reduced melarsomine-induced complications by 40% .

Q. What statistical approaches are critical for analyzing non-inferiority margins in melarsomine trials?

Non-inferiority analyses require predefined margins (e.g., Δ ≤10% efficacy difference). Mixed-effects models account for clustered data (e.g., animals from same regions). In a Gambian equine study, melarsomine’s efficacy against T. vivax was non-inferior to isometamidium (difference: −8.3%; 95% CI: −18.6–2.1), but inferior for T. brucei (difference: −21.4%; 95% CI: −32.1–−10.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melarsomine dihydrochloride
Reactant of Route 2
Melarsomine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.